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Compound of Interest

Compound Name: FMOC-DL-2-furylalanine

CAS No.: 1236257-99-0

Cat. No.: B2793114

Get Quote
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Executive Summary & Strategic Utility
Fmoc-DL-2-furylalanine (Fmoc-DL-Phe(2-Fu)-OH) serves as a strategic building block in

peptidomimetics. The furan ring acts as a bioisostere for phenyl groups (phenylalanine) or

histidine, offering unique

-stacking properties and hydrogen-bonding potential while reducing lipophilicity compared to a
benzene ring.

However, the furan moiety introduces a critical stability liability: it is highly susceptible to acid-

catalyzed electrophilic aromatic substitution and ring opening, particularly during standard

peptide cleavage protocols. This guide prioritizes stability-indicating characterization and chiral

resolution (separating the D and L enantiomers) to ensure downstream synthetic success.
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Molecular Architecture & Properties[1]
Property Specification

Chemical Name
N-(9-Fluorenylmethoxycarbonyl)-DL-3-(2-

furyl)alanine

Molecular Formula

Molecular Weight 377.39 g/mol

Chirality
DL (Racemic Mixture, 50:50 ratio of

Enantiomers)

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, DMF, Methanol; Insoluble in

Water

Melting Point 123 – 130 °C (Decomposition dependent)

CAS (L-Isomer Ref)
159611-02-6 (Note: DL-mix has no unique major

CAS; refer to L-standard)

Structural Logic
The molecule consists of three distinct functional domains, each requiring specific analytical

validation:

Fmoc Group: Provides amine protection; validated by UV absorbance (254/301 nm) and

aromatic NMR signals (7.3–7.9 ppm).

Alanine Backbone: The chiral center; validated by the

-proton signal (~4.5 ppm) and Chiral HPLC.

2-Furyl Side Chain: The functional payload; validated by unique heteroaromatic NMR signals

(~6.3, 7.5 ppm) and susceptible to oxidative degradation.

Critical Stability Protocol (Expertise Pillar)
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WARNING: Furan Sensitivity to Scavengers Standard peptide cleavage cocktails containing

1,2-ethanedithiol (EDT) must be AVOIDED.

Mechanism of Failure: Under high acidity (TFA), the furan ring undergoes electrophilic attack

by thiols, leading to the formation of bis-dithioacetal byproducts or complete ring opening.

Corrective Protocol: Use DODT (3,6-dioxa-1,8-octanedithiol) or Triisopropylsilane (TIPS) as

scavengers. These are less aggressive towards the furan ring while still quenching

carbocations.
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Figure 1: Scavenger selection logic to prevent furan degradation during deprotection.

Analytical Workflow
Protocol A: High-Fidelity HPLC (Purity & Chirality)
Since the material is DL (Racemic), standard C18 HPLC will show a single peak. To verify the

1:1 ratio and ensure no enantiomeric excess of one form (which implies manufacturing bias),

Chiral HPLC is mandatory.

A1. Achiral Purity (Reverse Phase)[1]
Column: C18 (e.g., Phenomenex Luna, 5 µm, 4.6 x 150 mm)

Mobile Phase A: Water + 0.1% TFA

Mobile Phase B: Acetonitrile + 0.1% TFA

Gradient: 5% B to 90% B over 20 min.
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Detection: UV at 254 nm (Fmoc) and 214 nm (Amide).

Acceptance Criteria: Single major peak >98.0% area.[1][2]

A2. Chiral Resolution (Enantiomeric Ratio)
Column:Macrocyclic Glycopeptide (e.g., Supelco CHIROBIOTIC T or R). These columns are

specifically designed for Fmoc-amino acids.

Mode: Polar Organic Mode (POM).

Mobile Phase: Methanol/Acetonitrile (50:50) + 0.1% Triethylamine + 0.1% Acetic Acid.

Flow Rate: 1.0 mL/min.

Expected Result: Two well-resolved peaks (Resolution

) with an integration ratio of approximately 50:50.

Why this works: The macrocyclic stationary phase interacts differentially with the Fmoc-L and

Fmoc-D enantiomers via hydrogen bonding and

-

interactions, allowing separation without derivatization.

Protocol B: Structural Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) confirms the integrity of the furan ring and the Fmoc

protection.

Solvent: DMSO-

(Preferred to prevent aggregation).
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Proton (ngcontent-
ng-c1989010908=""
_nghost-ng-
c2127666394=""
class="inline ng-
star-inserted">

) Assignment

Chemical Shift (

ppm)
Multiplicity Interpretation

Amide -NH 7.8 – 8.0 Doublet
Fmoc carbamate

proton.

Fmoc Aromatics 7.3 – 7.9 Multiplet

8 protons from the

fluorenyl group.

Overlaps with amide.

[3]

Furan ~7.55 Doublet
Proton adjacent to

oxygen on furan ring.

Furan 6.2 – 6.4 Multiplet

Distinctive

heteroaromatic

signals. Key identity

marker.

-CH 4.3 – 4.5 Multiplet Chiral center proton.

Fmoc 4.2 – 4.3 Doublet/Multiplet
Methylene linker of

Fmoc.

Fmoc CH 4.2 Triplet
Methine proton of

Fmoc fluorene.

-CH 3.0 – 3.2 Multiplet

Side chain methylene

linking furan to

backbone.

Self-Validation Check: Ensure the integral ratio of the Fmoc aromatic region (8H) to the Furan

region (3H) is approximately 8:3. A lower furan integral suggests ring degradation.
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Protocol C: Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization), Positive Mode.

Expected Ion:

Da;

Da.

Fragment: Loss of Fmoc group may generate a fragment at

(free amino acid fragment) or

(dibenzofulvene cation).

Storage & Handling
Temperature: Store at +2°C to +8°C (Refrigerated).

Atmosphere: Store under inert gas (Argon/Nitrogen). The furan ring is electron-rich and

susceptible to slow oxidation over months if exposed to air and light.

Container: Amber glass vials to prevent photodegradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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